N'-(4-Hydroxybenzylidene)-1H-benzimidazole-6-carbohydrazide
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Overview
Description
N’-(4-Hydroxybenzylidene)-1H-benzimidazole-6-carbohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-(4-Hydroxybenzylidene)-1H-benzimidazole-6-carbohydrazide typically involves the condensation reaction between 4-hydroxybenzaldehyde and 1H-benzimidazole-6-carbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N’-(4-Hydroxybenzylidene)-1H-benzimidazole-6-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Alkylated or acylated derivatives of the original compound.
Scientific Research Applications
N’-(4-Hydroxybenzylidene)-1H-benzimidazole-6-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other complex molecules.
Biology: Investigated for its antimicrobial and antitumor properties.
Industry: Used in the development of new materials with specific properties, such as fluorescence
Mechanism of Action
The mechanism of action of N’-(4-Hydroxybenzylidene)-1H-benzimidazole-6-carbohydrazide involves its interaction with various molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, which can influence its biological activity. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
4-Hydroxybenzylidene-Rhodanines: Known for their fluorogenic properties and used in fluorescence microscopy.
N’-Benzylidene-4-(t-Butyl)benzohydrazide:
Uniqueness: N’-(4-Hydroxybenzylidene)-1H-benzimidazole-6-carbohydrazide is unique due to its specific structure, which combines the benzimidazole and hydrazone moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C15H12N4O2 |
---|---|
Molecular Weight |
280.28 g/mol |
IUPAC Name |
N-[(E)-(4-hydroxyphenyl)methylideneamino]-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C15H12N4O2/c20-12-4-1-10(2-5-12)8-18-19-15(21)11-3-6-13-14(7-11)17-9-16-13/h1-9,20H,(H,16,17)(H,19,21)/b18-8+ |
InChI Key |
LMUQEKCNOAIIOP-QGMBQPNBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C2=CC3=C(C=C2)N=CN3)O |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=CC3=C(C=C2)N=CN3)O |
Origin of Product |
United States |
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